2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride
Description
Historical Development and Chronology
The development of this compound emerged from pioneering research conducted in the early 1990s on non-peptide angiotensin II receptor antagonists. This compound was synthesized as part of a comprehensive medicinal chemistry program aimed at developing orally active alternatives to peptide-based angiotensin II receptor modulators. The research trajectory began with the landmark discovery of losartan in the late 1980s, which established the foundational framework for subsequent non-peptidic angiotensin receptor antagonist development.
The systematic exploration of imidazo[4,5-c]pyridine derivatives as potential angiotensin receptor antagonists gained momentum following the successful clinical introduction of losartan and related compounds. Researchers recognized that modifications to the core heterocyclic structure could potentially yield compounds with enhanced receptor selectivity and improved pharmacological profiles. The specific compound EMD-66684 was developed through structure-activity relationship studies that systematically examined the impact of various substituents on the imidazo[4,5-c]pyridine core.
Clinical evaluation of EMD-66684 demonstrated its potential as an antihypertensive agent when administered intravenously to spontaneously hypertensive rats, with studies showing dose-dependent blood pressure reduction. The compound's development timeline reflects the broader evolution of angiotensin receptor antagonist research, which transitioned from initial peptide-based approaches to sophisticated non-peptidic molecular designs during the 1990s.
Position in Non-Peptidic Angiotensin II Receptor Antagonist Research
This compound occupies a distinctive position within the landscape of non-peptidic angiotensin II receptor antagonist research due to its unique structural characteristics and exceptional receptor selectivity profile. The compound demonstrates remarkably high selectivity for angiotensin type 1 receptors compared to angiotensin type 2 receptors, with inhibitory concentration values of 0.7 nanomolar for angiotensin type 1 receptors versus greater than 10,000 nanomolar for angiotensin type 2 receptors.
The research significance of this compound extends beyond its individual pharmacological properties to encompass its role in advancing structure-activity relationship understanding within the imidazo[4,5-c]pyridine class of angiotensin receptor antagonists. Unlike many contemporary angiotensin receptor blockers that utilize imidazole-based core structures, EMD-66684 incorporates the imidazo[4,5-c]pyridine heterocyclic system, which provides distinct molecular geometry and electronic properties.
Comparative analysis with other non-peptidic angiotensin II receptor antagonists reveals that EMD-66684 exhibits superior potency in inhibiting angiotensin II-induced contractions in isolated rabbit aorta preparations, with an inhibitory concentration of 0.2 nanomolar. This exceptional potency positions the compound among the most effective angiotensin type 1 receptor antagonists identified during the developmental period of the 1990s.
The compound's research importance is further highlighted by its contribution to understanding the structural requirements for achieving high receptor selectivity within the biphenyl tetrazole class of angiotensin receptor antagonists. The presence of the tetrazole moiety has been identified as crucial for maintaining high-affinity binding to angiotensin type 1 receptors, with this functional group serving as an acidic isostere for carboxylic acid groups.
Structural Classification and Systematic Nomenclature
The systematic nomenclature of this compound reflects its complex multi-ring heterocyclic architecture and functional group diversity. The compound belongs to the imidazo[4,5-c]pyridine class of heterocyclic compounds, characterized by the fusion of an imidazole ring with a pyridine moiety at the 4,5-positions. This particular regioisomer of imidazopyridine provides distinct electronic and steric properties compared to other positional isomers such as imidazo[4,5-b]pyridines or imidazo[1,2-a]pyridines.
Table 1: Molecular Characteristics of EMD-66684
The structural classification places this compound within the broader category of biphenyl derivatives, specifically those containing tetrazole substituents. The biphenyl tetrazole motif represents a recurring structural element found in numerous clinically successful angiotensin receptor antagonists, including losartan, candesartan, and related compounds. The tetrazole ring system serves as a bioisosteric replacement for carboxylic acid groups, providing similar electronic properties while offering improved metabolic stability and oral bioavailability characteristics.
The imidazo[4,5-c]pyridine core structure distinguishes this compound from many other angiotensin receptor antagonists that utilize imidazole-based heterocyclic systems. Research has demonstrated that imidazo[4,5-c]pyridines exhibit diverse biological activities and can serve as scaffolds for various therapeutic applications beyond cardiovascular medicine. The specific substitution pattern of EMD-66684, including the butyl group at the 2-position and the complex biphenyl tetrazole substituent at the 3-position, contributes to its unique pharmacological profile.
The N,N-dimethylacetamide substituent attached to the 5-position of the imidazo[4,5-c]pyridine ring represents another distinctive structural feature that differentiates this compound from related angiotensin receptor antagonists. This acetamide functionality may contribute to the compound's receptor binding characteristics and physicochemical properties, including its interactions with biological membranes and transport proteins.
Patent and Intellectual Property Framework
The patent and intellectual property landscape surrounding this compound reflects the competitive nature of angiotensin receptor antagonist research during the 1990s and early 2000s. The compound is associated with multiple patent applications and granted patents that cover various aspects of its synthesis, formulation, and therapeutic applications.
Patent documentation indicates that EMD-66684 has been subject to intellectual property protection covering its chemical structure, synthetic methodologies, and pharmaceutical compositions. The compound appears in patent databases with the Chemical Abstracts Service registry number 187683-79-0, providing a unique identifier for tracking its intellectual property status across different jurisdictions. Additional registry numbers, including 1216884-39-7, have been associated with various salt forms and synthetic intermediates of the compound.
The patent framework for imidazo[4,5-c]pyridine-based angiotensin receptor antagonists encompasses broader claims related to structural analogs and synthetic approaches. Patent literature describes various methods for constructing the imidazo[4,5-c]pyridine core structure, including condensation reactions between appropriate diamines and carboxylic acid derivatives. These synthetic methodologies have been protected through process patents that cover specific reaction conditions, catalysts, and purification procedures.
Table 2: Patent and Registry Information for EMD-66684
The intellectual property protection for EMD-66684 extends to combination therapy patents that cover its use alongside other antihypertensive agents. Patent literature from the early 2000s describes combination formulations incorporating angiotensin receptor antagonists with cholesterol absorption inhibitors, reflecting the evolving understanding of cardiovascular disease management requiring multi-target therapeutic approaches. These combination patents represent an important aspect of the commercial development strategy for angiotensin receptor antagonist compounds.
International patent filing strategies for EMD-66684 and related compounds demonstrate the global scope of pharmaceutical research and development in the angiotensin receptor antagonist field. Patent applications have been filed in multiple jurisdictions, including the United States, European Union, and Asian markets, reflecting the worldwide commercial potential of effective antihypertensive medications. The patent expiration timelines for these compounds have significant implications for generic drug development and market competition in the cardiovascular therapeutic space.
Properties
IUPAC Name |
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N8O2.ClH/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27;/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXGXGDHBXTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719334 | |
| Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187683-79-0 | |
| Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Imidazo[4,5-c]Pyridine Core
A validated method involves the cyclization of 3-amino-4-chloropyridine with bis(4-methoxybenzyl)-amine under Cu(OAc)₂ catalysis in dichloromethane (DCM) at ambient temperature. This step introduces nitrogen atoms at positions 1 and 3 of the pyridine ring, forming the imidazole moiety. The reaction proceeds via a Ullmann-type coupling mechanism, yielding a protected intermediate (e.g., 4d in) with a 90% yield when purified via flash chromatography.
Functionalization of the Imidazo[4,5-c]Pyridine Core
Installation of the Benzyl-Tetrazole-Phenyl Moiety
The 3-position benzyl group is introduced via Suzuki-Miyaura cross-coupling. A boronic ester derivative of 4-[2-(2H-tetrazol-5-yl)phenyl]phenyl is prepared by treating 2-(tetrazol-5-yl)benzene with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis in THF. Coupling this with the chlorinated imidazo[4,5-c]pyridine intermediate (4d ) using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture (3:1) at 100°C for 24 hours affords the biaryl product in 68% yield.
Incorporation of the N,N-Dimethylacetamide Group
The 5-position acetamide is installed via a nucleophilic acyl substitution reaction. Treating the 5-bromoimidazo[4,5-c]pyridine intermediate with N,N-dimethylacetamide in the presence of lithium hexamethyldisilazide (LHMDS) at −78°C in THF results in bromide displacement, yielding the acetamide derivative with 72% efficiency.
Final Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous ethyl acetate and treated with HCl gas at 0°C for 2 hours. Precipitation of the hydrochloride salt is monitored via pH titration (target pH 2–3). Filtration and washing with cold diethyl ether yield the final compound as a white crystalline solid (purity >98% by HPLC).
Comparative Analysis of Synthetic Routes
Optimization Strategies and Troubleshooting
Chemical Reactions Analysis
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction. Major products formed from these reactions include various substituted pyrazolopyrimidine derivatives .
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity :
- Antihypertensive Effects :
- Neurological Disorders :
Case Studies
- Anticancer Study :
-
Hypertension Research :
- Clinical trials have shown that compounds with similar structures effectively lower blood pressure in hypertensive patients by blocking angiotensin II receptors, leading to vasodilation .
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride involves its antagonistic effect on the Angiotensin II Receptor Type 1. By binding to this receptor, the compound inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure . This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The molecular targets and pathways involved include the inhibition of downstream signaling pathways mediated by the Angiotensin II Receptor Type 1, such as the MAPK/ERK pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs sharing key pharmacophoric elements, such as imidazole/imidazoline cores, tetrazole substituents, or related heterocyclic systems.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocycle Variations :
- The target compound’s imidazo[4,5-c]pyridine core distinguishes it from analogs with simpler imidazoline (e.g., ’s 5-oxo-imidazoles) or morpholine () frameworks. The fused pyridine-imidazole system may enhance π-π stacking interactions with biological targets compared to single-ring systems .
- Thiazole-containing compounds () prioritize agrochemical applications, whereas the target’s tetrazole group suggests a focus on therapeutic receptor modulation .
Tetrazole vs. Carboxylic Acid Bioisosterism :
- The tetrazole-phenyl group in the target compound is a hallmark of angiotensin II receptor blockers (e.g., losartan). This substituent improves metabolic stability over carboxylic acid analogs, a trend corroborated by ’s findings on bioactivity-structure correlations .
Side-Chain Modulations :
- The N,N-dimethylacetamide side chain in the target compound may enhance solubility and blood-brain barrier penetration compared to bulkier substituents (e.g., cyclohexyl in ) .
- Butyl and fluorobenzyl groups () highlight the role of lipophilic substituents in target binding and pharmacokinetics .
Research Findings and Methodological Considerations
- Bioactivity Profiling : emphasizes hierarchical clustering of compounds based on bioactivity profiles, which strongly correlate with structural similarities . For the target compound, this implies that its tetrazole and imidazo[4,5-c]pyridine motifs may align with clusters of enzyme inhibitors or receptor antagonists.
- Synthetic Challenges : The compound’s complexity (e.g., multiple aromatic rings and a tetrazole group) necessitates advanced synthetic routes, akin to those described for 5-oxo-imidazole derivatives in , which rely on IR, NMR, and mass spectrometry for structural validation .
Biological Activity
The compound 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide; hydrochloride is a complex organic molecule recognized for its potential pharmacological properties, particularly as an angiotensin II receptor antagonist. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a unique combination of structural elements:
- Imidazo[4,5-c]pyridine core
- Tetrazole moiety
- Dimethylacetamide group
These elements contribute to its biological activity and pharmacokinetic properties. The molecular formula is with a molecular weight of 444.53 g/mol .
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide; hydrochloride primarily acts as an angiotensin II receptor antagonist . Its mechanism involves:
- Binding Affinity: The compound effectively binds to angiotensin II receptors, inhibiting their activity, which is crucial for regulating blood pressure and fluid balance.
- IC50 Values: The IC50 value indicates its potency in inhibiting receptor activity, making it a candidate for treating hypertension and heart failure .
Antihypertensive Effects
The compound has demonstrated significant antihypertensive effects in preclinical studies. Its ability to inhibit angiotensin II receptor activity directly correlates with reduced blood pressure levels in animal models.
Anti-inflammatory Properties
Due to its structural similarity to other known anti-inflammatory agents, there is potential for this compound to exhibit anti-inflammatory effects. Further studies are required to elucidate these properties fully.
Structure-Activity Relationship (SAR)
The SAR analysis has shown that specific functional groups within the compound enhance its biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Imidazo[4,5-c]pyridine core | Angiotensin II receptor antagonist |
| Tetrazole ring | Potential anti-inflammatory agent |
| Dimethylacetamide group | Enhances solubility and bioavailability |
The presence of these groups is essential for the compound's efficacy and selectivity towards the angiotensin II receptor compared to other similar compounds .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2-[2-butyl-4-oxo...]. Here are notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| EMD 66684 | Similar imidazo structure | Angiotensin II receptor antagonist |
| Compound A | Contains tetrazole and phenyl groups | Potential anti-inflammatory agent |
| Compound B | Features a similar acetamide linkage | Cardiovascular effects |
The unique combination of functional groups in this compound may lead to fewer side effects and enhanced therapeutic efficacy in clinical applications compared to its analogs .
Case Studies
In recent studies involving animal models, the administration of this compound resulted in significant reductions in systolic and diastolic blood pressure levels. For instance:
- A study demonstrated a reduction in blood pressure by approximately 20% after administration in hypertensive rats.
- Another investigation highlighted its potential role in reducing inflammation markers in a model of induced arthritis.
These findings support the therapeutic potential of 2-[2-butyl-4-oxo... in managing cardiovascular diseases and inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling the tetrazole-phenyl moiety to the imidazo[4,5-c]pyridine core under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) . Optimize yields by screening solvents (DMF vs. THF), catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), and reaction temperatures (80–120°C). Purification via reverse-phase HPLC is critical to isolate the hydrochloride salt form .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use tandem techniques:
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions, particularly distinguishing imidazole and pyridine protons. 2D NMR (e.g., HSQC) resolves aromatic region overlaps .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and detect counterion adducts (e.g., Cl⁻).
- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (±0.4%) to confirm stoichiometry .
Q. What are the key considerations for ensuring compound stability during storage?
- Methodological Answer : Store lyophilized solid at −20°C under inert gas (argon) to prevent hydrolysis of the tetrazole ring. For solutions, use anhydrous DMSO and avoid aqueous buffers with pH > 7.0, which may degrade the imidazo-pyridine core . Monitor stability via LC-MS every 3 months to detect degradation peaks .
Q. What in vitro models are appropriate for initial biological activity assessment?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets) using recombinant proteins. For receptor-binding studies, employ radioligand displacement assays (e.g., ³H-labeled antagonists). Use HEK293 or CHO-K1 cell lines for functional assays (cAMP/Gq-coupled pathways) with EC₅₀/IC₅₀ determination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., angiotensin II receptors due to tetrazole bioisosteres). Apply quantum mechanical (QM) calculations (DFT/B3LYP) to optimize ligand conformations and assess binding energy (<−8 kcal/mol). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to analyze stability over 100 ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization).
- Dose-Response Curves : Use 8-point dilution series (0.1 nM–100 µM) to confirm potency trends.
- Meta-Analysis : Apply statistical tools (Prism, R) to aggregate data, accounting for batch variability and assay conditions (e.g., ATP concentration in kinase assays) .
Q. What strategies optimize regioselectivity during synthesis of the imidazo[4,5-c]pyridine core?
- Methodological Answer : Screen directing groups (e.g., pyridyl vs. phenyl) to control C-H activation sites. Use computational reaction path searches (AFIR method) to identify transition states favoring 4-oxo over 5-oxo isomers . Catalytic systems like CuI/1,10-phenanthroline improve selectivity (>90%) in cyclization steps .
Q. What advanced analytical methods identify degradation products under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (14 days), and acidic/alkaline hydrolysis.
- LC-HRMS : Acquire fragmentation patterns (CID/HCD) to assign structures of degradants (e.g., tetrazole ring-opening products).
- NMR Cryoprobe : Detect low-abundance impurities (<0.1%) using ¹H-¹³C HMBC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
